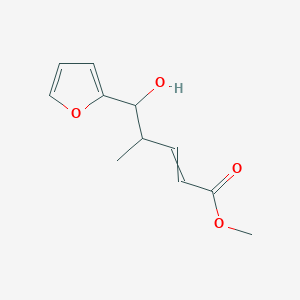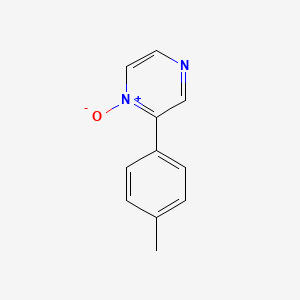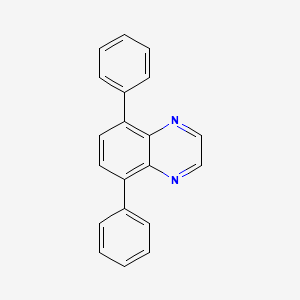
5,8-Diphenylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Diphenylquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a quinoxaline core with phenyl groups attached at the 5 and 8 positions. This compound is part of the broader class of quinoxaline derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,8-Diphenylquinoxaline can be synthesized through various methods. One common approach involves the condensation of 1,2-diaminobenzene with benzil under acidic conditions. This reaction typically requires a strong acid catalyst and elevated temperatures to proceed efficiently . Another method involves the use of 2-iodoxybenzoic acid (IBX) as a catalyst in the reaction of benzil with 1,2-diaminobenzene .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Diphenylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution often employs reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5,8-Diphenylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Industry: It is utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 5,8-Diphenylquinoxaline varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors, inhibiting their activity. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved include DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound of 5,8-Diphenylquinoxaline, lacking the phenyl groups.
6,7-Diphenylquinoxaline: A structural isomer with phenyl groups at the 6 and 7 positions.
5,6-Diphenylquinoxaline: Another isomer with phenyl groups at the 5 and 6 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
919282-34-1 |
|---|---|
Molekularformel |
C20H14N2 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
5,8-diphenylquinoxaline |
InChI |
InChI=1S/C20H14N2/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-19(17)21-13-14-22-20/h1-14H |
InChI-Schlüssel |
MMQOMBQXPNWUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)N=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


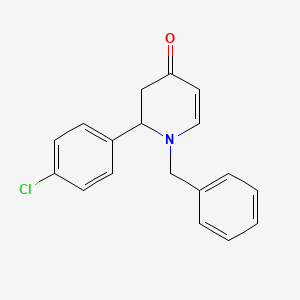
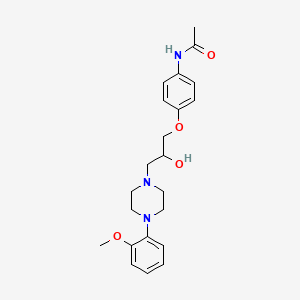
![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)

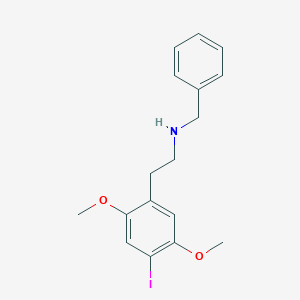
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
amino}benzonitrile](/img/structure/B14181021.png)
